
2-Amino-N-(o-tolyl)thiazole-5-carboxamide
Overview
Description
2-Amino-N-(o-tolyl)-thiazole-5-carboxamide is an impurity of the anti-cancer drug Dasatinib. Dasatinib is a new, oral, small-molecule Tyrosine Kinase Inhibitor (TKI) for the treatment of CML. Antineoplastic.
Mechanism of Action
Target of Action
The compound 2-Amino-N-(o-tolyl)thiazole-5-carboxamide primarily targets two proteins: the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .
Mode of Action
The compound acts as a dual inhibitor, interacting with both Bcr-Abl and HDAC . By inhibiting these proteins, the compound interferes with their normal function, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. Bcr-Abl is involved in cell growth and differentiation, and its inhibition can lead to the death of cancer cells . On the other hand, HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of various genes .
Pharmacokinetics
The compound’s ability to inhibit bcr-abl and hdac suggests that it may have good bioavailability .
Result of Action
The inhibition of Bcr-Abl and HDAC by this compound can lead to potent antiproliferative activities against certain cancer cell lines, such as the human leukemia cell line K562 and the prostate cancer cell line DU145 .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
2-Amino-N-(o-tolyl)thiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, this compound interacts with histone deacetylases, enzymes involved in modifying chromatin structure and regulating gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and histone deacetylases, inhibiting their activity. This binding can lead to changes in phosphorylation states and chromatin structure, ultimately affecting gene expression and cellular functions . Additionally, this compound can induce conformational changes in target proteins, further influencing their activity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained changes in gene expression, cell signaling pathways, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism . Additionally, this compound can affect the synthesis and degradation of other biomolecules, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound can be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with chromatin and influence gene expression . Additionally, it can be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .
Biological Activity
2-Amino-N-(o-tolyl)thiazole-5-carboxamide is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound belongs to the class of 2-aminothiazoles, characterized by a thiazole ring that contains both sulfur and nitrogen atoms. The synthesis typically involves the condensation of thiourea with an alpha-halo ketone, leading to the formation of the thiazole structure, which is then modified to introduce the carboxamide group.
Anticancer Properties
The compound has shown promising results as a dual inhibitor targeting both the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC), making it particularly relevant in cancer therapy. Inhibition of Bcr-Abl is crucial for treating chronic myeloid leukemia, while HDAC inhibition plays a role in regulating apoptosis and cell cycle processes.
Table 1: Antiproliferative Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 1.5 | Bcr-Abl Inhibition |
DU145 (Prostate) | 2.0 | HDAC Inhibition |
The compound's ability to induce antiproliferative effects has been confirmed through studies on various cancer cell lines, including K562 and DU145, where it demonstrated significant inhibition of cell growth.
The mechanism through which this compound exerts its biological effects involves modulation of critical signaling pathways associated with cell survival and proliferation. Interaction studies indicate that it binds effectively to target proteins, leading to biochemical changes that can inhibit tumor growth .
Case Studies
Several studies have evaluated the efficacy of this compound in vivo and in vitro:
- Study on K562 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction of cellular proliferation, with an observed IC50 value of approximately 1.5 µM. This effect was attributed to the compound's ability to inhibit Bcr-Abl activity .
- Xenograft Models : In mouse models bearing human cancer cell lines, administration of 200 mg/kg led to a tumor growth inhibition rate of 61% in HCA-7 cells, indicating substantial anticancer potential .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other thiazole derivatives suggest varying biological activities based on modifications to the phenyl ring or thiazole structure.
Table 2: Comparison of Thiazole Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Chloro group on phenyl ring | Protein tyrosine kinase inhibition |
2-Amino-N-(p-tolyl)thiazole-5-carboxamide | Para-substituted tolyl group | Anticancer activity through different mechanisms |
2-Amino-N-(3-nitrophenyl)thiazole-5-carboxamide | Nitro group on phenyl ring | Potential antibacterial properties |
The unique binding affinity of this compound for both Bcr-Abl and HDAC may provide synergistic therapeutic effects not observed in other derivatives .
Scientific Research Applications
Target Proteins
- Bcr-Abl : A fusion protein associated with chronic myeloid leukemia (CML), which promotes cell proliferation and survival.
- HDAC : Enzymes involved in the regulation of gene expression through deacetylation of histones, impacting cell cycle and apoptosis.
Biochemical Pathways
The dual inhibition of Bcr-Abl and HDAC by 2-Amino-N-(o-tolyl)thiazole-5-carboxamide leads to:
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways critical for cell growth and differentiation.
Anticancer Activity
The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including:
- K562 (human leukemia)
- DU145 (prostate cancer)
These effects are attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and survival .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Contains a chloro group on the phenyl ring | Protein tyrosine kinase inhibition |
2-Amino-N-(p-tolyl)thiazole-5-carboxamide | Para-substituted tolyl group | Anticancer activity through different mechanisms |
2-Amino-N-(3-nitrophenyl)thiazole-5-carboxamide | Nitro group on the phenyl ring | Potential antibacterial properties |
This table illustrates how variations in substituents can influence biological activities, with this compound showing a distinct profile due to its dual-target mechanism .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : Research has shown that this compound effectively inhibits cell proliferation in leukemia and prostate cancer cell lines. For instance, a study demonstrated that it induced significant apoptosis in K562 cells through ROS-mediated pathways .
- In Vivo Efficacy : Animal models have indicated that derivatives based on this thiazole scaffold can delay tumor growth and exhibit favorable pharmacokinetic profiles. For example, one study reported that a related compound significantly inhibited tumor growth in xenograft models .
Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-10(15)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVKMORRBPMRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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